molecular formula C12H23NO4 B13392722 Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B13392722
M. Wt: 245.32 g/mol
InChI Key: NDACBWZNPPVOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves the esterification of 3,3-dimethyl-2-aminobutanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential drug candidate or as a reference compound in pharmacological studies.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
  • Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Uniqueness

Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to its specific ester and amide functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.

Properties

IUPAC Name

methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDACBWZNPPVOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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